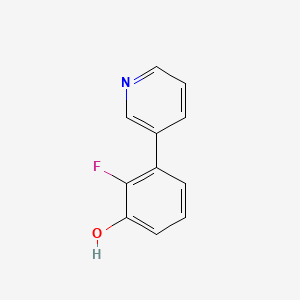

![molecular formula C8H4BrF2N3O2 B2497744 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole CAS No. 1353778-45-6](/img/structure/B2497744.png)

2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a class of compounds with significant interest due to their diverse biological activities and applications in chemistry. The compound of interest, "2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole," belongs to this class and is anticipated to exhibit unique chemical and physical properties due to the presence of nitro, bromo, and difluoromethyl groups.

Synthesis Analysis

Synthesis of benzimidazole derivatives often involves condensation reactions, halogenation, and nitration processes. For example, synthesis of similar compounds has been achieved through condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications, including bromination and nitration, to introduce the desired functional groups (Ranjith et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including substituent effects on the benzimidazole core, has been characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal how substituents influence the planarity, conformation, and overall molecular geometry of benzimidazole compounds (Ghalib et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions, depending on the nature of the substituents. The presence of a nitro group can lead to reductive transformations, while bromo and difluoromethyl groups may participate in nucleophilic substitution reactions (Palmer & Denny, 1989).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their substituents. Studies have shown that these properties can be tailored by modifying the benzimidazole core with different substituents, affecting their applicability in various fields (Ülküseven & Tavman, 2001).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of benzimidazole derivatives in chemical reactions and biological systems. The introduction of electron-withdrawing or electron-donating groups can dramatically alter these properties, impacting their chemical stability and reactivity (Tretyakov et al., 2022).

Scientific Research Applications

Antimicrobial and Antitubercular Activity : Benzimidazole derivatives, including those with nitro and bromo substituents, have been synthesized and tested for antimicrobial and antitubercular activities. Compounds like these have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Shingalapur, Hosamani, & Keri, 2009).

Spectral Characterization and Complex Formation : Research has focused on the spectral characterization of benzimidazole derivatives and their ability to form complexes with metals like zinc(II). These studies provide insights into the chemical properties and potential applications of these compounds (Tavman, 2006).

Structural Analysis : Studies have analyzed the crystal structure of certain benzimidazole compounds, revealing details about their molecular arrangement and interactions. This information is crucial for understanding the physical properties and potential applications of these molecules (Ghalib et al., 2011).

Antihypertensive Activity : Benzimidazole derivatives have been evaluated for their potential antihypertensive activity. Some compounds in this class have shown significant effects in lowering blood pressure, highlighting their potential in pharmacological applications (Sharma, Kohli, & Sharma, 2010).

Antifungal Activities : Novel benzimidazole derivatives have been synthesized and tested for their antifungal properties. Some of these compounds have shown promising activities against various fungal strains, indicating their potential use as fungicides (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition : Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acid cleaning processes in desalination plants. These compounds have shown potential in protecting metal alloys from corrosion (Onyeachu et al., 2020).

DNA Binding and Antibacterial Activity : Studies have investigated the DNA binding properties of benzimidazole derivatives and their antibacterial activities. These findings are significant for developing new therapeutic agents with potential applications in treating bacterial infections (Mahmood et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[bromo(difluoro)methyl]-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCAAQUWYOTDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)